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Compound of Interest

Compound Name: 4,8-Dimethylquinolin-2-ol

Cat. No.: B188844 Get Quote

CAS Number: 5349-78-0

Structure:

Figure 1. Chemical Structure of 4,8-Dimethylquinolin-2-ol

Synonyms: 4,8-dimethyl-2(1H)-quinolinone, 4,8-dimethyl-2-hydroxyquinoline

This technical guide provides an in-depth overview of 4,8-Dimethylquinolin-2-ol, consolidating

available data on its physicochemical properties, synthesis, and potential biological activities.

This document is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry.
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Physicochemical and Safety Data
While comprehensive experimental data for 4,8-Dimethylquinolin-2-ol is limited, the following

tables summarize the available information. Physicochemical properties for the closely related

compound 4,8-dimethylquinoline are also provided for comparative purposes, as specific

experimental data for the title compound, beyond its melting point, is not readily available in the

literature.

Table 1: Physicochemical Properties of 4,8-Dimethylquinolin-2-ol

Property Value Source

CAS Number 5349-78-0

Molecular Formula C₁₁H₁₁NO

IUPAC Name 4,8-dimethyl-1H-quinolin-2-one

Melting Point 219 - 221 °C

Purity 95%

Physical Form Solid

Table 2: Predicted Physicochemical Properties of the Related Compound 4,8-Dimethylquinoline

Property Value Source

Molecular Weight 157.2117 g/mol [1]

Monoisotopic Molecular

Weight
157.089149357 Da [1]

Water Solubility 0.67 g/L [1]

logP 2.99 [1]

pKa (Strongest Basic) 5.33 [1]

Polar Surface Area 12.89 Å² [1]
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Table 3: Safety Information for 4,8-Dimethylquinolin-2-ol

Category Information Source

GHS Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Codes

H302 (Harmful if swallowed),

H312 (Harmful in contact with

skin), H332 (Harmful if inhaled)

Precautionary Statements

P261, P264, P270, P271,

P280, P301 + P312 + P330,

P302 + P352 + P312, P304 +

P340 + P312, P363, P501

Synthesis of 4,8-Dimethylquinolin-2-ol
While a specific detailed protocol for the synthesis of 4,8-Dimethylquinolin-2-ol is not explicitly

available, a plausible and efficient method is the Knorr cyclization of a β-keto anilide.[2] This

classic reaction involves the acid-catalyzed intramolecular cyclization of a β-keto anilide to form

the corresponding quinolin-2-one.

Proposed Experimental Protocol: Knorr Cyclization
Starting Materials:

N-(2-methylphenyl)-3-oxobutanamide

Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

To the N-(2-methylphenyl)-3-oxobutanamide in a round-bottom flask, add an excess of

polyphosphoric acid (approximately 10-20 times the weight of the anilide).

The mixture is heated to approximately 80-100°C with vigorous stirring until the reaction is

complete (monitored by TLC). The reaction time is typically between 1.5 to 3 hours.[2]
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After completion, the reaction mixture is cooled to room temperature and then carefully

poured into a beaker of ice water.

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water

until the filtrate is neutral.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or a mixture of ethanol and water to yield pure 4,8-Dimethylquinolin-2-ol.
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Proposed Synthesis Workflow
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A proposed workflow for the synthesis of 4,8-Dimethylquinolin-2-ol.

Potential Biological Activities and Experimental
Protocols
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The quinoline and quinolin-2-one scaffolds are present in a wide range of biologically active

compounds, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3]

[4] Although no specific biological data has been reported for 4,8-Dimethylquinolin-2-ol, it is a

promising candidate for biological screening.

Proposed Biological Screening Protocol: Cytotoxicity
Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and is a common initial screening for potential anticancer

compounds.[5]

Materials:

Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)

Complete cell culture medium (e.g., DMEM with 10% FBS)

4,8-Dimethylquinolin-2-ol stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well microplates

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of 4,8-Dimethylquinolin-
2-ol (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72

hours.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for

another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the
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yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Biological Screening Workflow
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A hypothetical workflow for the biological screening of 4,8-Dimethylquinolin-2-ol.
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Potential Signaling Pathways
Many quinoline derivatives exert their anticancer effects by interacting with key signaling

pathways involved in cell proliferation, survival, and apoptosis. For instance, some quinolin-4-

one derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the

Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor

(VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades like the

PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival.[6]

Potential Signaling Pathway Inhibition

4,8-Dimethylquinolin-2-ol
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(e.g., EGFR, VEGFR)

Inhibition PI3K AKT mTOR Cell Proliferation,
Survival, Angiogenesis
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A potential signaling pathway that could be targeted by 4,8-Dimethylquinolin-2-ol.

Conclusion
4,8-Dimethylquinolin-2-ol is a quinolin-2-one derivative with potential for biological activity,

given the known pharmacological properties of this class of compounds. While experimental

data specific to this molecule is limited, this guide provides a framework for its synthesis and

biological evaluation based on established methods for related structures. Further research is

warranted to fully characterize its physicochemical properties and explore its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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